molecular formula C17H17NO2 B5324625 methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate

methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate

Cat. No.: B5324625
M. Wt: 267.32 g/mol
InChI Key: GJENZVHUACUNTN-UHFFFAOYSA-N
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Description

Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate: is a chemical compound that belongs to the class of organic compounds known as benzoates. It is characterized by the presence of a benzoate group attached to a 2,3-dihydro-1H-indol-1-ylmethyl moiety. This compound is of interest in various scientific research applications due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate typically involves the following steps:

  • Indole Derivative Synthesis: The starting material, indole, is synthesized through methods such as the Fischer indole synthesis or the Biltz synthesis.

  • Benzoylation: The indole derivative is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

  • Methylation: The resulting benzoylated indole is methylated using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the benzoate group to an alcohol.

  • Substitution: Substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

  • Reduction: 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzyl alcohol

  • Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: In chemistry, methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activities, this compound is being studied for its potential use in medical applications. It may be used as a lead compound in the development of new pharmaceuticals.

Industry: In the chemical industry, this compound is used in the synthesis of various products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid

  • Indole-3-acetic acid

  • 4-(Indol-3-ylmethyl)benzoic acid

Uniqueness: Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate is unique due to its specific structural features, such as the presence of the 2,3-dihydro-1H-indol-1-ylmethyl group. This structural difference can lead to distinct biological activities and chemical properties compared to other indole derivatives.

Properties

IUPAC Name

methyl 4-(2,3-dihydroindol-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-17(19)15-8-6-13(7-9-15)12-18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJENZVHUACUNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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